The Definitive Guide to the Structural Elucidation of 5-Phenylpicolinimidamide Hydrochloride
The Definitive Guide to the Structural Elucidation of 5-Phenylpicolinimidamide Hydrochloride
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel N-heterocyclic compounds such as 5-Phenylpicolinimidamide hydrochloride, a thorough structural elucidation is paramount for understanding its chemical reactivity, pharmacokinetic profile, and mechanism of action. This guide provides a comprehensive, technically-grounded framework for the structural characterization of this molecule, drawing upon a suite of powerful analytical techniques. We will delve into the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
Introduction to 5-Phenylpicolinimidamide Hydrochloride: A Molecule of Interest
5-Phenylpicolinimidamide hydrochloride is a heterocyclic compound featuring a pyridine ring substituted with a phenyl group and an imidamide functional group. The hydrochloride salt form enhances its solubility and stability, making it amenable to pharmaceutical formulation. The structural complexity arising from the combination of aromatic systems and the reactive imidamide moiety necessitates a multi-faceted analytical approach for complete characterization.
The Strategic Workflow for Structure Elucidation
A logical and hierarchical approach is crucial for efficiently and accurately determining the structure of 5-Phenylpicolinimidamide hydrochloride. Our strategy begins with spectroscopic techniques that provide information about the molecular framework and functional groups, followed by high-resolution mass spectrometry to confirm the elemental composition, and culminating in single-crystal X-ray diffraction for the definitive determination of the three-dimensional atomic arrangement in the solid state.
Caption: A strategic workflow for the comprehensive structural elucidation of 5-Phenylpicolinimidamide hydrochloride.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 5-Phenylpicolinimidamide hydrochloride, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) is essential.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-Phenylpicolinimidamide hydrochloride in 0.6 mL of deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition (HSQC & HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular fragments.
-
Data Interpretation and Expected Spectral Features
The expected NMR data for 5-Phenylpicolinimidamide hydrochloride are summarized below. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring and the imidamide group, as well as the presence of the phenyl substituent.
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |
| Chemical Shift (ppm) | Multiplicity |
| ~9.5 (br s) | singlet |
| ~8.8 (d) | doublet |
| ~8.2 (dd) | doublet of doublets |
| ~7.8 (d) | doublet |
| ~7.7-7.5 (m) | multiplet |
Causality in NMR: The deshielding of the pyridine protons is a direct consequence of the electronegativity of the nitrogen atom and the aromatic ring current. The broad singlet for the -NH₂ protons is characteristic of exchangeable protons. In the ¹³C NMR spectrum, the carbon of the imidamide group (C=N) is expected to be significantly downfield due to its bonding to two nitrogen atoms. HMBC correlations between the pyridine protons and the phenyl carbons, and vice-versa, will be crucial in confirming the connectivity between the two aromatic rings.
Part 2: High-Resolution Mass Spectrometry (HRMS) - Unveiling the Elemental Composition
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. Electrospray ionization (ESI) is the preferred method for a polar and pre-charged molecule like 5-Phenylpicolinimidamide hydrochloride.
Experimental Protocol: HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1]
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer. Positive ion mode should be selected to detect the protonated molecule.
-
Mass Analysis: Acquire the mass spectrum over a relevant m/z range. The high resolution of the mass analyzer (e.g., Orbitrap or TOF) is critical for accurate mass determination.
Expected HRMS Data and Fragmentation
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₂ClN₃ |
| Calculated Monoisotopic Mass | 233.0719 |
| Observed [M+H]⁺ | ~234.0792 |
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion, providing further structural information. Key expected fragmentation pathways for the protonated molecule would involve cleavage of the C-C bond between the pyridine and phenyl rings, as well as fragmentation of the imidamide group.[2][3][4]
Caption: Plausible fragmentation pathways for protonated 5-Phenylpicolinimidamide in MS/MS.
Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy - Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FTIR
-
Sample Preparation: For a solid sample like 5-Phenylpicolinimidamide hydrochloride, the Attenuated Total Reflectance (ATR) technique is highly recommended as it requires minimal sample preparation.[5] Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[6][7] For hydrochloride salts, using potassium chloride (KCl) instead of KBr can prevent halogen exchange.[6]
-
Data Acquisition: Place the sample on the ATR crystal or insert the KBr pellet into the sample holder of the FTIR spectrometer. Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | N-H stretch | Imidamide (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic (pyridine and phenyl) |
| ~1640 | C=N stretch | Imidamide |
| 1600-1450 | C=C and C=N stretch | Aromatic rings |
| ~1380 | C-N stretch | Imidamide |
| Below 900 | C-H out-of-plane bend | Aromatic substitution patterns |
Trustworthiness of FTIR Data: The presence of a strong absorption band around 1640 cm⁻¹ is highly indicative of the C=N bond in the imidamide group.[8][9][10][11] The broad N-H stretching vibrations confirm the presence of the amine functionalities. The combination of these bands provides strong evidence for the proposed structure.
Part 4: Single-Crystal X-ray Diffraction - The Definitive 3D Structure
While spectroscopic and spectrometric techniques provide compelling evidence for the structure of 5-Phenylpicolinimidamide hydrochloride, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state.[9]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals are a prerequisite for this technique. This can be achieved through slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, methanol/ether).
-
Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer and placed in a stream of cold nitrogen gas (to minimize thermal vibrations). The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.[12]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates, bond lengths, and bond angles.[9]
Expected Crystallographic Data
A successful crystal structure determination would provide precise information on:
-
Connectivity: Confirming the bonding arrangement of all atoms.
-
Conformation: Determining the dihedral angle between the pyridine and phenyl rings.
-
Intermolecular Interactions: Identifying hydrogen bonding networks involving the hydrochloride counter-ion and the imidamide group, as well as potential π-π stacking interactions between the aromatic rings.[12][13]
Conclusion: A Self-Validating Approach to Structural Certainty
The structural elucidation of 5-Phenylpicolinimidamide hydrochloride is a process of accumulating and cross-validating evidence from multiple analytical techniques. The connectivity information from NMR, the elemental composition from HRMS, and the functional group identification from FTIR all converge to build a consistent molecular picture. This picture is then definitively confirmed in three dimensions by single-crystal X-ray diffraction. This rigorous, multi-technique approach ensures the scientific integrity of the structural assignment, providing a solid foundation for further research and development of this promising compound.
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